molecular formula C9H19F3O3SSi B022798 (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate CAS No. 103588-79-0

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

Cat. No.: B022798
CAS No.: 103588-79-0
M. Wt: 292.39 g/mol
InChI Key: HUCZOYCXPWONIR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate, often referred to as TDSOTf, is a silylation reagent widely used in organic synthesis. Its unique structure and properties make it a valuable tool in the field of synthetic organic chemistry, particularly for the protection and derivatization of alcohols and other functional groups. This article delves into its biological activity, chemical properties, applications, and relevant research findings.

  • Molecular Formula : C₉H₁₉F₃O₃SSi
  • Molecular Weight : 292.39 g/mol
  • Density : 1.16 g/mL at 20 °C
  • Boiling Point : 53-54 °C (0.6 mmHg)
  • Flash Point : 85 °C
  • Solubility : Soluble in CH₂Cl₂, CHCl₃, diethyl ether, THF (can cause ring opening), DMF; reacts with alcohols and water .

The mechanism by which TDSOTf exerts its effects primarily involves the introduction of bulky silyl groups to substrates, thereby modifying their reactivity and selectivity in subsequent reactions. This property is particularly useful in protecting sensitive functional groups during multi-step syntheses.

Applications in Research

TDSOTf has been utilized in various synthetic pathways, including:

  • Silylation of Alcohols : Protecting alcohols from oxidation or other reactions.
  • Activation of Electrophiles : Enhancing the electrophilicity of substrates for nucleophilic attack.

Case Studies

  • Silylation Reactions : In a study focusing on the synthesis of complex organic molecules, TDSOTf was employed to protect hydroxyl groups during multi-step synthetic routes. The resulting silylated intermediates showed improved stability and reactivity .
  • Electrophilic Activation : Research demonstrated that TDSOTf effectively activates electrophiles for nucleophilic substitution reactions. This property was exploited in synthesizing various biologically active compounds .

Comparison with Other Silylation Agents

The following table compares TDSOTf with other common silylation reagents:

ReagentMolecular FormulaMolecular WeightBoiling Point (°C)Application
This compoundC₉H₁₉F₃O₃SSi292.39 g/mol53-54Silylation of alcohols
tert-Butyldimethylsilyl trifluoromethanesulfonateC₇H₁₅F₃O₃SSi264.34 g/mol65-67Protecting groups in organic synthesis
Trimethylsilyl trifluoromethanesulfonateC₆H₁₅F₃O₃SSi250.31 g/mol60General silylation

Safety and Handling

TDSOTf is classified as corrosive and should be handled with care. Proper personal protective equipment (PPE) should be worn when handling this compound to avoid skin and eye contact.

Properties

IUPAC Name

[2,3-dimethylbutan-2-yl(dimethyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O3SSi/c1-7(2)8(3,4)17(5,6)15-16(13,14)9(10,11)12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCZOYCXPWONIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399113
Record name TDS triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103588-79-0
Record name TDS triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylthexylsilyl trifluoromethane-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 ml of trifluoromethanesulfonic acid are slowly added dropwise at room temperature under argon to 101.57 g (0.57 mol) of (1,1,2,2-tetramethyleth-1-yl)-dimethylchlorosilane. Subsequently, the mixture is heated for 8 hours at 60° C. After this time, the evolution of HCl ceases. 111 g (67% of theory) of a colourless oil of boiling point=123°-124° C./28.6 mbar are obtained by distillation. The 1H-NMR spectrum is in agreement with the structure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101.57 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
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(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
Reactant of Route 3
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

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